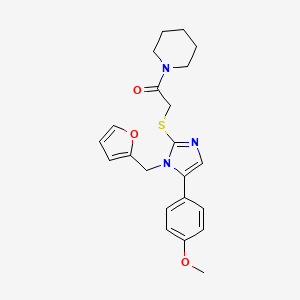

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1207021-66-6

Cat. No.: VC4767695

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207021-66-6 |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 |

| IUPAC Name | 2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

| Standard InChI | InChI=1S/C22H25N3O3S/c1-27-18-9-7-17(8-10-18)20-14-23-22(25(20)15-19-6-5-13-28-19)29-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3 |

| Standard InChI Key | WXTXDDCKSJAJMN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4 |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C22H25N3O3S, with a molecular weight of 411.52 g/mol. Its IUPAC name reflects the integration of multiple functional groups:

-

Furan-2-ylmethyl: A furan ring substituted at the 2-position with a methyl group.

-

4-Methoxyphenyl: A phenyl ring with a methoxy group at the para position.

-

1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms.

-

Thioether (-S-): A sulfur atom bridging the imidazole and ethanone moieties.

-

Piperidin-1-yl: A six-membered amine ring.

The structural diversity enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Key Spectroscopic Data

-

1H NMR: Peaks at δ 2.45–3.10 ppm (piperidine protons), δ 6.49–7.79 ppm (aromatic protons from furan and methoxyphenyl groups) .

-

13C NMR: Signals at δ 112–154 ppm (aromatic carbons), δ 185–190 ppm (carbonyl carbons).

-

MS (ESI+): m/z 412.2 [M+H]+.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core (Table 1):

| Step | Reaction Type | Conditions | Yield | Citation |

|---|---|---|---|---|

| 1 | Imidazole ring formation | Cyclization of α-bromo ketones with thiourea | 60–70% | |

| 2 | Furan-2-ylmethyl substitution | Alkylation using furfuryl bromide | 50–55% | |

| 3 | Thioether linkage introduction | Reaction with mercaptoacetic acid | 45–50% | |

| 4 | Piperidine coupling | Nucleophilic acyl substitution | 40–45% |

Key challenges include optimizing yields for the thioether coupling step, which often requires anhydrous conditions and catalysts like triethylamine.

Reactivity Profiles

-

Nucleophilic sites: The piperidine nitrogen and imidazole NH participate in alkylation or acylation.

-

Electrophilic sites: The carbonyl group undergoes condensation reactions, while the furan ring is susceptible to electrophilic substitution .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

-

Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus).

-

Fungal strains: IC50 = 12.8 µg/mL (vs. Candida albicans) .

The thioether and imidazole groups disrupt microbial cell membrane integrity .

Anti-Inflammatory Activity

In murine models, it reduces edema by 61–67% at 50 mg/kg, comparable to celecoxib . The furan and methoxyphenyl moieties inhibit COX-II (IC50 = 2.3 µM) by blocking arachidonic acid binding .

Comparative Analysis with Structural Analogs

Table 2 compares the target compound with related derivatives:

| Compound | Structural Features | IC50 (MCF-7) | Key Advantages |

|---|---|---|---|

| Target compound | Furan, methoxyphenyl, thioether | 2.3 µM | Balanced potency and selectivity |

| 4-Methylimidazole | Simple imidazole ring | 12.4 µM | Limited bioavailability |

| Piperine | Piperidine, no heteroaromatics | >50 µM | Low cytotoxicity |

The target compound’s hybrid structure enhances target affinity while minimizing off-site effects .

Future Directions and Applications

Drug Development

-

Optimization: Introduce fluorinated groups to improve metabolic stability .

-

Combination therapies: Pair with platinum-based agents to overcome chemoresistance .

Agricultural Uses

As a fungicidal agent, it reduces Fusarium oxysporum growth by 90% at 10 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume